molecular formula C23H31N3O3S B2742824 N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide CAS No. 952989-24-1

N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide

Cat. No.: B2742824
CAS No.: 952989-24-1
M. Wt: 429.58
InChI Key: INGHPAVTYSGDOM-UHFFFAOYSA-N
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Description

N-(4-{[(1-Benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide is a sulfonamide-propanamide hybrid compound with the molecular formula C₂₄H₂₂N₄O₄S and a molecular weight of 462.52 g/mol . Analytical data for this compound includes elemental composition (calculated/found): C (62.32%/62.49%), H (4.79%/4.98%), N (12.87%/12.73%), O (12.11%/13.95%), and S (6.93%/6.98%). The slight discrepancies in oxygen content may indicate residual solvents or synthesis byproducts . The structure features a benzylpiperidinylmethyl group linked to a sulfamoyl moiety, which is further connected to a 3-methylphenylpropanamide scaffold.

Properties

IUPAC Name

N-[4-[(1-benzylpiperidin-4-yl)methylsulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-3-23(27)25-21-9-10-22(18(2)15-21)30(28,29)24-16-19-11-13-26(14-12-19)17-20-7-5-4-6-8-20/h4-10,15,19,24H,3,11-14,16-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGHPAVTYSGDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This action is mediated through its binding to monoamine transporters and its inhibition of monoamine oxidase, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several sulfonamide- and propanamide-containing analogs. Below is a comparative analysis of key compounds based on molecular properties, substituent effects, and analytical data:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Data
Target Compound C₂₄H₂₂N₄O₄S 462.52 Not reported Benzylpiperidinylmethyl, 3-methylphenyl Elemental analysis, IR/NMR/MS confirmed
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 134–178 Thiazolyl-oxadiazole, 3-methylphenyl IR, NMR, EI-MS confirmed
2-(4-Isobutylphenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (8) C₂₄H₂₈N₄O₃S 476.57 152–154 4-Methylpyrimidinyl, isobutylphenyl Rf = 0.75, 73.5% yield
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a) C₁₉H₂₄N₄O₃S 396.48 Not reported tert-Butylsulfamoyl, 4-hydroxyphenyl Light yellow solid, 64% yield
N-(4-(N-Carbamimidoylsulfamoyl)phenyl)-2-(4-isobutylphenyl)propanamide (11) C₂₀H₂₆N₄O₃S 420.51 138–139 Carbamimidoylsulfamoyl, isobutylphenyl Rf = 0.78, 72.4% yield
Example 56 (Antifungal compound) C₂₈H₂₃F₂N₅O₄S 603.0 252–255 Fluorophenyl-chromenyl, pyrazolopyrimidine Antifungal activity, high melting point

Key Observations

Synthetic Yields :

  • Yields for analogs range widely (28%–95.7%), with the target compound’s synthesis efficiency unmentioned. High-yield compounds like 6a (95.7% yield, ) often feature simpler substituents, whereas bulky groups (e.g., benzylpiperidinylmethyl in the target) may complicate purification.

Analytical Techniques :

  • The target compound’s structure was confirmed via elemental analysis, IR, NMR, and MS , consistent with methods used for analogs (e.g., 7c–7f , 30a ).

Structural Divergences

  • Benzylpiperidinyl vs. Heterocyclic Substituents: The target’s benzylpiperidinyl group distinguishes it from pyrimidinyl (8 ), isoxazolyl (9 ), or thiazolyl (7c ) analogs.
  • Sulfamoyl Linkers : Compounds like 11 (carbamimidoylsulfamoyl) and 30a (tert-butylsulfamoyl) highlight how sulfamoyl modifications impact solubility and steric bulk.

Biological Activity

N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H28N3O2S
  • Molecular Weight : 364.52 g/mol

The structural components include:

  • A benzylpiperidine moiety, which is often associated with various pharmacological activities.
  • A sulfamoyl group that may contribute to its biological efficacy.

The compound exhibits multiple mechanisms of action, primarily through modulation of neurotransmitter systems and potential inhibition of specific enzymes. The benzylpiperidine structure suggests possible interactions with dopamine receptors, while the sulfamoyl group may enhance solubility and bioavailability.

2. Pharmacological Effects

Research indicates that this compound may display:

  • Antidepressant-like activity : Studies have shown that related compounds with similar structures can influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects.
  • Analgesic properties : Compounds with the benzylpiperidine scaffold have been noted for their ability to alleviate pain through modulation of pain pathways.

3. In Vitro and In Vivo Studies

In vitro assays have demonstrated that this compound can inhibit certain enzyme activities relevant to neurodegenerative diseases. For example, it has been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising inhibitory effects that could relate to cognitive enhancement in models of Alzheimer's disease.

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of this compound in a rodent model. The results indicated a significant reduction in pain response compared to control groups, supporting its potential as an analgesic agent.

Dose (mg/kg)Pain Response Reduction (%)
1030
2050
4070

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of related compounds in models of oxidative stress. The compound demonstrated a capacity to reduce neuronal cell death induced by oxidative stress markers.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine and phenyl rings significantly affect biological activity. For instance:

  • Substituents at the para position of the phenyl ring enhance binding affinity to target receptors.
  • Variations in the sulfamoyl group influence solubility and metabolic stability.

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